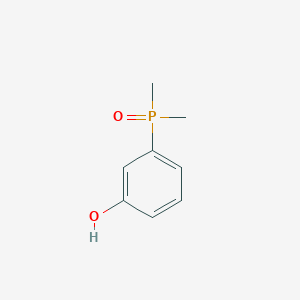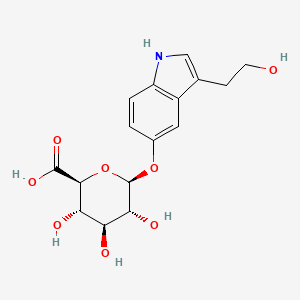
3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid
Overview
Description
3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid, also known as indoxyl-beta-D-glucuronide (IBG), is a naturally occurring compound found in human urine and feces. IBG is a glucuronide conjugate of indoxyl, which is produced by the bacterial degradation of tryptophan in the gut. IBG has gained significant attention in scientific research due to its potential role in the diagnosis and treatment of various diseases.
Scientific Research Applications
Hepatic Protection
Indoles, including indole-3-carbinol (I3C) and its derivatives, demonstrate protective effects against chronic liver injuries, such as viral hepatitis and hepatic steatosis. These compounds modulate transcription factors, relieve oxidative stress, and inhibit DNA synthesis, contributing to the activation, proliferation, and apoptosis of target cells. Additionally, they modulate enzymes relevant to hepatitis viral replication and metabolism of hepatotoxic substances, showcasing their potential in hepatic protection through anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammatory effects (Si-Qi Wang et al., 2016).
Metabolism and Photoactivity of Hydroxy Acids
Hydroxy acids (HAs) like α-hydroxy acids, β-hydroxy acids, and their derivatives are used in cosmetic and therapeutic formulations to achieve beneficial effects on the skin. Their applications range from treating photoaging, acne, and pigmentation disorders to psoriasis. The review also emphasizes the importance of understanding the biological mechanisms of HAs and the contribution of cosmetic vehicles in dermatological studies (A. Kornhauser et al., 2010).
Microbiota-derived Tryptophan Metabolites
Tryptophan metabolites, including indole derivatives produced by gut bacteria, have shown anti-inflammatory and beneficial metabolic effects. These metabolites contribute to the health benefits of the intestinal microbiome by producing beneficial products from dietary amino acids, especially tryptophan, highlighting the importance of diet and the microbiome in metabolic diseases (J. Galligan, 2018).
Chemistry and Biochemistry of Betalains
Betalains, nitrogenous pigments found in plants of the order Caryophyllales, include betacyanins and betaxanthins. They serve as chemosystematic markers and have potential therapeutic applications due to their antioxidant, anti-inflammatory, and anti-tumor properties. The biosynthesis of betalains involves the cleavage of tyrosine to DOPA, leading to the formation of betalamic acid, which condenses with imino compounds or amino acids/derivatives to form various betalains. This pathway highlights the role of betalains in plant physiology and their potential in pharmacological applications (M. Khan & P. Giridhar, 2015).
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[3-(2-hydroxyethyl)-1H-indol-5-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO8/c18-4-3-7-6-17-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16-21H,3-4H2,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLHLWRXDOXSCF-JHZZJYKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=CN2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857854 | |
| Record name | 3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid | |
CAS RN |
27939-38-4 | |
| Record name | 3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



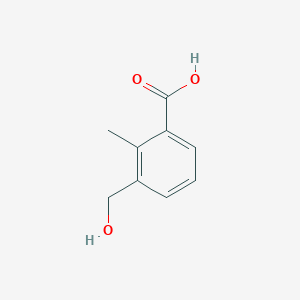
![2-{[4-(Diethylamino)anilino]carbonyl}benzoic acid](/img/structure/B3121034.png)
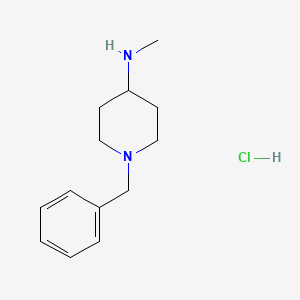
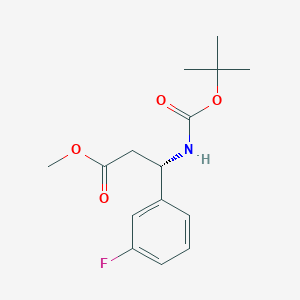
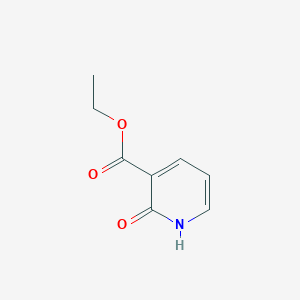
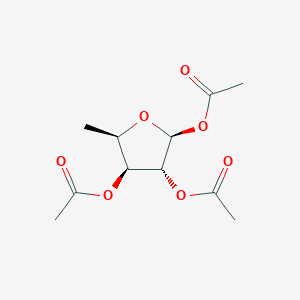
![5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one](/img/structure/B3121058.png)
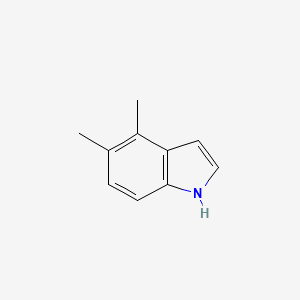
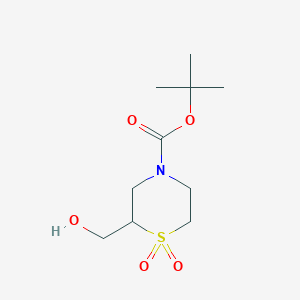
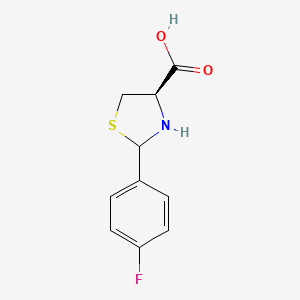
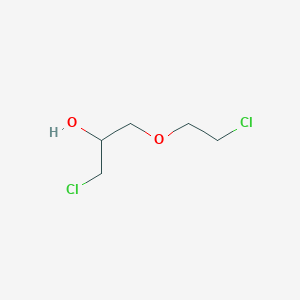
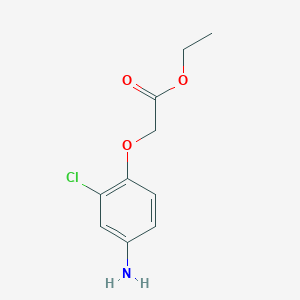
![[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid](/img/structure/B3121085.png)
